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molecular formula C9H6O4 B3138932 Phthalide-6-carboxylic acid CAS No. 4743-61-7

Phthalide-6-carboxylic acid

Cat. No. B3138932
M. Wt: 178.14 g/mol
InChI Key: VUBKPUVOSWVXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04041173

Procedure details

By this method (schematically shown above) a 2-, 3- or 4- substituted phenylacetic acid (I) is reacted with benzene 1,2,4-tri-carboxylic anhydride (II) in about equimolar amounts at a temperature of about 200° to 280° C. in the presence of a suitable catalyst such as potassium acetate, sodium acetate or the sodium or potassium salt of the phenylacetic acid used. This results in a mixture of 3-(2-, 3- or 4-substituted benzylidene) phthalide-6-carboxylic acid (IIIa) and -5-carboxylic acid (IIIb).
[Compound]
Name
3- or 4- substituted phenylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
benzene 1,2,4-tri-carboxylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[K+].[C:6]([O-])(=O)C.[Na+].[Na].[K].[C:13]1([CH2:19][C:20]([OH:22])=[O:21])[CH:18]=[CH:17][CH:16]=CC=1>>[C:1]1([C:2]2[C:17](=[CH:18][CH:13]=[C:19]([C:20]([OH:22])=[O:21])[CH:6]=2)[CH2:16][O:4]1)=[O:3] |f:0.1,2.3,^1:10,11|

Inputs

Step One
Name
3- or 4- substituted phenylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
benzene 1,2,4-tri-carboxylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=O)OCC2=CC=C(C=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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